N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide
Description
N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[33]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a spiro[33]heptane core, an oxadiazole ring, and a methoxyphenyl group
Properties
IUPAC Name |
N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-25(5-2)19(26)13-18-23-20(28-24-18)22(14-21(15-22)11-6-12-21)16-7-9-17(27-3)10-8-16/h7-10H,4-6,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGUPKWBKRVVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=NOC(=N1)C2(CC3(C2)CCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spiro[3.3]heptane structure.
Introduction of the oxadiazole ring: This is achieved through the reaction of the spirocyclic intermediate with reagents that facilitate the formation of the 1,2,4-oxadiazole ring.
Attachment of the methoxyphenyl group:
Final acetamide formation: The last step involves the acylation of the intermediate to form the final this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a model compound for studying spirocyclic and oxadiazole chemistry.
Biology: The compound’s unique structure may make it a candidate for studying biological interactions, such as binding to proteins or enzymes.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The spirocyclic structure and oxadiazole ring could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: This compound shares the N,N-diethylacetamide moiety but differs in the presence of a thiazolidine ring instead of the spirocyclic and oxadiazole structures.
N,N-diethyl-2-{4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy}ethanamine: This compound features a similar methoxyphenyl group but has a different core structure and functional groups.
Uniqueness
The uniqueness of N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide lies in its spirocyclic structure combined with the oxadiazole ring, which imparts distinct chemical and potentially biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and application development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
